ABHD11 Anti-Target Engagement: N,N-Diphenyl Substitution Confers Binding Absent in Dimethyl and Diethyl Analogs
In a head-to-head competitive ABPP selectivity screen (AID 504513) using soluble proteome from BW5147-derived murine T-cells, the N,N-diphenyl analog (AA26-3, PubChem CID 46829236) engaged the anti-target ABHD11 at 20 nM and 200 nM test concentrations, whereas the N,N-dimethyl analog (AA26-1, CID 19893974) and N,N-diethyl analog (AA26-2, CID 18415663) showed no detectable ABHD11 engagement at any concentration tested (20 nM, 200 nM, or 1 μM) [1]. None of the three compounds inhibited the primary target PAFAH2 at concentrations up to 1 μM [1].
| Evidence Dimension | ABHD11 serine hydrolase engagement (competitive ABPP anti-target identification) and PAFAH2 inhibition |
|---|---|
| Target Compound Data | AA26-3 (N,N-diphenyl): PAFAH2 inhibition = 0% at 20 nM, 0% at 200 nM, 0% at 1 μM; Anti-target identified = ABHD11 at 20 nM and 200 nM |
| Comparator Or Baseline | AA26-1 (N,N-dimethyl): PAFAH2 inhibition = 0% at all concentrations; Anti-target = none detected. AA26-2 (N,N-diethyl): PAFAH2 inhibition = 0% at all concentrations; Anti-target = none detected. |
| Quantified Difference | ABHD11 engagement: present (diphenyl) vs. absent (dimethyl/diethyl). PAFAH2 inhibition: no difference (all inactive). |
| Conditions | Competitive ABPP in BW5147 murine T-cell soluble proteome (1 mg/mL), FP-Rh activity-based probe at 2 μM, test compounds at 20 nM, 200 nM, and 1 μM, 30 min incubation at 25°C, SDS-PAGE separation with in-gel fluorescence scanning (AID 504513). |
Why This Matters
For researchers probing serine hydrolase biology, the N,N-diphenyl compound uniquely introduces ABHD11 binding among the N,N-dialkyl-1,2,3-triazole-1-carboxamide series, making it a candidate scaffold for ABHD11-targeted probe development.
- [1] Table 4: Target SAR Analysis. In: Adibekian A, Hsu KL, Speers AE, Monillas ES, Brown SJ, Spicer T, Fernandez-Vega V, Ferguson J, Bahnson BJ, Cravatt BF, Hodder P, Rosen H. Optimization and characterization of a triazole urea inhibitor for platelet-activating factor acetylhydrolase type 2 (PAFAH2). Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US); 2013. NCBI Bookshelf NBK133429/table/ml225.t4/. View Source
